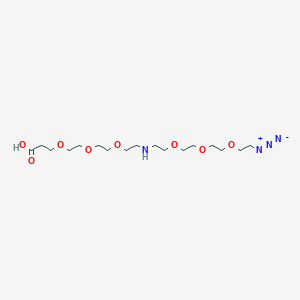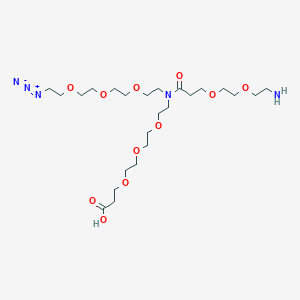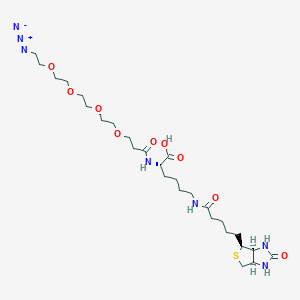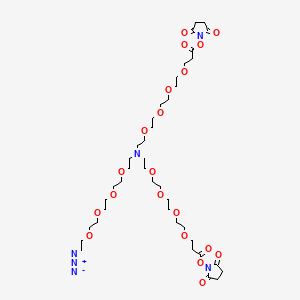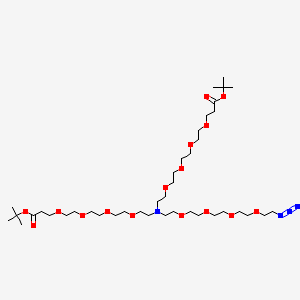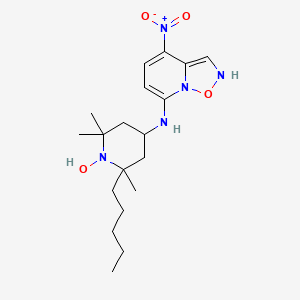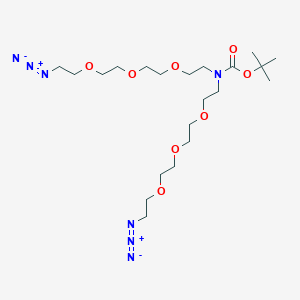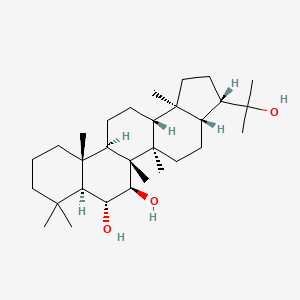
Nephrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nephrin is a cell surface signaling receptor protein that regulates podocyte function and plays a role in β-cell survival signaling; it is a protein necessary for the proper functioning of the renal filtration barrier. This compound belongs to a family of highly conserved proteins with a well characterized function as modulators of cell adhesion and guidance, and this compound may have a role in metabolic pathways linked to podocyte and pancreatic β-cell survival. This compound is associated and partly co-localized with PI3-kinase in mouse islet β-cells and the mouse pancreatic beta-cell line (βTC-6 cells). This compound silencing abolishes Akt activation and increased susceptibility of cells to apoptosis. Glucose-induced changes in this compound signaling may contribute to gradual pancreatic β-cell loss in type 2 diabetes. This suggests a role for this compound as an independent modulator of podocyte and pancreatic β-cell nutrient sensing in the fasting state and the potential of this compound as a drug target in diabetes.
Scientific Research Applications
Role in Glomerular Function and Proteinuria
Nephrin is primarily recognized for its crucial role in the function of the glomerular filtration barrier in the kidneys. It is a key component of the slit diaphragm of glomerular podocytes. Studies have indicated that alterations in this compound expression are associated with proteinuria and kidney diseases such as diabetic nephropathy and congenital nephrotic syndrome. For instance, a reduction in this compound expression in diabetic hypertensive rats correlates with the development of albuminuria, highlighting its significance in glomerular function (Forbes et al., 2002).
This compound and Podocyte Injury Biomarkers
This compound has been explored as a potential biomarker for early glomerular injury. Its presence in urine is indicative of podocyte injury, and its measurement has been utilized in assessing conditions like diabetic nephropathy and pre-eclampsia (Kandasamy et al., 2014).
Impact on Cell Morphology and Signal Transduction
This compound contributes to cell-cell adhesion through its homophilic interactions. It has been shown to be a signaling protein phosphorylated by Src family kinases, suggesting its role in cellular signaling and morphology. This phosphorylation is crucial for the maintenance of normal morphology and function of podocytes (Khoshnoodi et al., 2003).
This compound in Insulin Release and Pancreatic Function
Interestingly, this compound is also expressed in pancreatic β-cells and has been implicated in the facilitation of glucose-stimulated insulin release. This suggests that this compound plays a role beyond the renal system, potentially influencing metabolic processes (Fornoni et al., 2009).
This compound in Neurological Development
This compound expression has been observed in the central nervous system, particularly in the embryonic and newborn stages in rodents. It interacts with glutamate receptors, indicating a potential role in neuronal signaling and development (Li et al., 2011).
This compound in Cardiac Development
This compound has been found to be necessary for cardiac vessel formation during embryonic development. Its expression in the epicardium and coronary vessels suggests a role in cardiovascular development, possibly influencing the survival of cardiovascular progenitor cells (Wagner et al., 2011).
properties
CAS RN |
65136-96-1 |
|---|---|
Molecular Formula |
C30H52O3 |
Molecular Weight |
460.74 |
IUPAC Name |
(3S,3aS,5aR,5bR,6R,7R,7aS,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-6,7-diol |
InChI |
InChI=1S/C30H52O3/c1-25(2)14-9-15-28(6)21-11-10-20-27(5)16-12-18(26(3,4)33)19(27)13-17-29(20,7)30(21,8)24(32)22(31)23(25)28/h18-24,31-33H,9-17H2,1-8H3/t18-,19-,20+,21+,22+,23-,24-,27-,28+,29+,30-/m0/s1 |
InChI Key |
VYLJAYXZTOTZRR-GQZYKZBKSA-N |
SMILES |
CC1(CCCC2(C1C(C(C3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)O)O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Nephrin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



